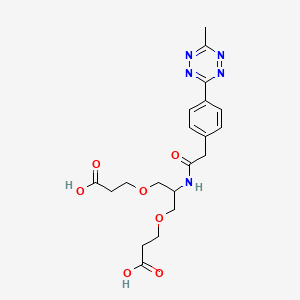

Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane

Description

BenchChem offers high-quality Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H25N5O7 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

3-[3-(2-carboxyethoxy)-2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]propoxy]propanoic acid |

InChI |

InChI=1S/C20H25N5O7/c1-13-22-24-20(25-23-13)15-4-2-14(3-5-15)10-17(26)21-16(11-31-8-6-18(27)28)12-32-9-7-19(29)30/h2-5,16H,6-12H2,1H3,(H,21,26)(H,27,28)(H,29,30) |

InChI Key |

OBHFMNLWSDQVTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NC(COCCC(=O)O)COCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bifunctional Tetrazine-Chelator Conjugates for Pretargeted Applications

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Note: The specific chemical name "Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane" does not correspond to a standard, documented chemical structure in scientific literature or commercial catalogs. However, the constituent parts of the name strongly indicate a class of molecules known as bifunctional tetrazine-chelator conjugates. These reagents are pivotal in the fields of bioorthogonal chemistry and nuclear medicine. This guide has been structured to provide an in-depth technical overview of this molecular class, using the widely studied and representative Methyltetrazine-DOTA conjugates as the primary exemplar. The principles, mechanisms, and protocols described herein are broadly applicable to other bifunctional tetrazine-chelators and will serve the needs of researchers in this domain.

Executive Summary

Bifunctional tetrazine-chelator conjugates represent a cornerstone technology in the rapidly advancing field of pretargeted radioimmunotherapy (PRIT) and molecular imaging. These molecules uniquely combine two powerful functionalities: a tetrazine moiety for exceptionally fast, bioorthogonal "click" chemistry and a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), for stably coordinating diagnostic or therapeutic radiometals.[1][2] This dual nature allows for a powerful two-step strategy: a tumor-targeting antibody modified with a reaction partner (trans-cyclooctene, TCO) is administered first, followed by a second injection of the small, rapidly clearing radiolabeled tetrazine molecule.[3][4] This approach dramatically improves tumor-to-background signal ratios, reduces radiation dose to healthy tissues, and enables the use of short-lived radionuclides for imaging and therapy.[5][6] This guide provides a comprehensive overview of the structure, mechanism, experimental protocols, and expert insights related to the use of Methyltetrazine-DOTA conjugates.

The Scientific Foundation: Bioorthogonal Chemistry and Pretargeting

The efficacy of these conjugates is rooted in the principles of bioorthogonal chemistry, a term for chemical reactions that can occur inside living systems without interfering with native biochemical processes.[7] The key reaction employed is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[8][9]

Key Characteristics of the Tetrazine-TCO Ligation:

-

Exceptional Kinetics: The IEDDA reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[10][11] This allows for efficient reactions in vivo even at the low concentrations typical of molecular imaging tracers.[12]

-

High Specificity: Tetrazine and TCO groups are abiotic and do not cross-react with biological functional groups like amines or thiols, ensuring the reaction occurs only between the intended partners.[8]

-

Biocompatibility: The reaction proceeds rapidly under physiological conditions (aqueous environment, pH 7.4, 37°C) without the need for toxic catalysts.[9]

This reaction forms the basis of the pretargeting strategy, which decouples the slow pharmacokinetics of a targeting antibody from the rapid clearance of a small-molecule radiotracer.[4] This overcomes a major limitation of conventional radioimmunotherapy, where the long circulation time of radiolabeled antibodies leads to significant radiation exposure to healthy organs.[5]

Molecular Structure and Properties

A typical Methyltetrazine-DOTA conjugate consists of three key components connected by linkers (e.g., polyethylene glycol, PEG).

-

Methyltetrazine (Me-Tz): This is the bioorthogonal reactive handle. The methyl group is an electron-donating group that enhances the stability of the tetrazine ring in aqueous biological media compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[13][14] There is often a trade-off between a tetrazine's stability and its reactivity.[15][16]

-

Linker (e.g., PEG): A flexible polyethylene glycol (PEG) chain is often incorporated to improve aqueous solubility, reduce non-specific binding, and optimize the pharmacokinetic properties of the molecule.[17][18]

-

DOTA Chelator: DOTA is a highly stable, macrocyclic chelator widely used in nuclear medicine.[19][20] Its cage-like structure forms exceptionally stable complexes with a variety of trivalent radiometals, including therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) and diagnostic isotopes like Indium-111 (¹¹¹In) .[21][22] For other radionuclides like Gallium-68 (⁶⁸Ga) , chelators like NOTA or THP are often preferred due to more favorable complexation kinetics.[23][24]

Below is a conceptual diagram of a Methyltetrazine-DOTA conjugate.

Caption: Core components of a bifunctional Methyltetrazine-DOTA conjugate.

Mechanism of Action: The IEDDA Reaction

The core of this technology is the IEDDA reaction. The electron-deficient tetrazine ring (the diene) reacts with the electron-rich, strained double bond of TCO (the dienophile). This [4+2] cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product and driving the reaction to completion.[12][25]

Caption: The two-step mechanism of the Tetrazine-TCO IEDDA reaction.

Experimental Protocols and Workflows

Successful application requires meticulous execution of radiolabeling, quality control, and the pretargeting workflow.

Protocol 1: Radiolabeling of Me-Tz-DOTA with Lutetium-177

This protocol describes a standard method for labeling a DOTA-conjugated tetrazine with ¹⁷⁷Lu for therapeutic applications.[4][22]

Causality: The choice of an acidic buffer (pH 4.5-5.0) is critical because it protonates the carboxylate arms of DOTA, opening the macrocyclic cage to allow efficient entry and coordination of the Lu³⁺ ion. Heating accelerates the chelation kinetics. DTPA is added as a quenching agent to scavenge any unbound ¹⁷⁷Lu, preventing it from labeling other molecules or binding non-specifically in vivo.

Materials:

-

¹⁷⁷LuCl₃ solution in dilute HCl.

-

Methyltetrazine-DOTA conjugate.

-

Reaction Buffer: 0.1 M Sodium Acetate or Ascorbate, pH 4.5-5.0.[22]

-

Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA).[22]

-

C18 Sep-Pak light cartridge for purification.

Procedure:

-

In a sterile, metal-free microcentrifuge tube, dissolve 10-20 nmol of the Me-Tz-DOTA conjugate in 100 µL of Reaction Buffer.

-

Add the desired activity of ¹⁷⁷LuCl₃ (e.g., 100-500 MBq) to the peptide solution.

-

Gently vortex the mixture and confirm the pH is between 4.5 and 5.0.

-

Incubate the reaction in a shielded dry heat block at 90-95°C for 20-30 minutes.[22]

-

After incubation, cool the reaction to room temperature.

-

Add 10 µL of Quenching Solution (DTPA) to complex any free ¹⁷⁷Lu and incubate for 5 minutes.

-

Perform radiochemical purity analysis using radio-HPLC or radio-TLC (see QC protocol).

-

If necessary, purify the product using a C18 Sep-Pak cartridge to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.

Protocol 2: Quality Control (QC) of [¹⁷⁷Lu]Lu-Tz-DOTA

QC is a self-validating step to ensure the radiopharmaceutical is suitable for in vivo use.[26][27]

Method: Radio-HPLC

-

System: HPLC with a C18 column and in-line radioactivity detector.

-

Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).

-

Analysis: Inject a small aliquot of the reaction mixture. The unlabeled peptide, the radiolabeled product, and free ¹⁷⁷Lu-DTPA will have distinct retention times.

-

Acceptance Criteria: Radiochemical Purity (RCP) > 95%. The major peak of radioactivity should correspond to the desired [¹⁷⁷Lu]Lu-Tz-DOTA product.

| Compound | Typical Retention Time | Description |

| Free ¹⁷⁷Lu / ¹⁷⁷Lu-DTPA | Early (very polar) | Unreacted radionuclide |

| [¹⁷⁷Lu]Lu-Tz-DOTA | Intermediate | Desired Product |

| Me-Tz-DOTA (unlabeled) | Slightly earlier than product | Precursor (UV trace) |

Workflow 3: Pretargeted Radioimmunotherapy (PRIT) Experiment

This workflow illustrates a typical in vivo PRIT study in a tumor-bearing mouse model.[3][5]

Caption: Experimental workflow for a pretargeted radioimmunotherapy study.

Expert Insight: The time lag between antibody and tetrazine injection is a critical parameter. It must be long enough for the TCO-antibody to accumulate at the tumor and for the unbound antibody to clear from circulation, minimizing off-target "clicking" of the radiotracer in the blood.[5][28] This interval is typically determined empirically and ranges from 24 to 72 hours.[3]

Trustworthiness and Validation: Key Performance Metrics

The success of a bifunctional tetrazine-chelator is judged by several quantitative parameters.

| Parameter | Description | Importance | Typical Values / Goals |

| Radiochemical Yield (RCY) | The percentage of the initial radionuclide that is successfully incorporated into the chelator. | High RCY is crucial for efficient production and achieving high molar activity. | >90%[18][23] |

| Molar Activity (Aₘ) | The amount of radioactivity per mole of the compound (e.g., GBq/µmol). | High Aₘ is needed to avoid saturating target receptors and to deliver a sufficient dose with minimal chemical mass. | 10-100 GBq/µmol[23][29] |

| In Vitro Stability | The stability of the radiolabeled conjugate in serum or plasma over time. | Poor stability leads to release of the radiometal, causing off-target radiation dose (e.g., to bone). | >95% intact after 24h incubation[18][23] |

| IEDDA Rate Constant (k₂) | The second-order rate constant for the reaction between the tetrazine and TCO. | A fast rate constant is essential for efficient reaction in vivo at low concentrations. | >1,000 M⁻¹s⁻¹[10][30] |

| Tumor-to-Blood Ratio | The ratio of radioactivity concentration in the tumor versus the blood at a given time point. | A key indicator of successful pretargeting; high ratios indicate specific delivery and rapid clearance. | >10:1, ideally >20:1[3][21] |

Conclusion and Future Outlook

Bifunctional Methyltetrazine-DOTA conjugates and their analogues are powerful tools that have revolutionized pretargeted nuclear medicine. By separating the targeting and delivery steps, they offer a versatile platform for developing highly specific and effective cancer diagnostics and therapeutics. Future advancements will likely focus on developing novel tetrazines with even faster kinetics that defy the traditional reactivity-stability trade-off, as well as new chelators for a wider range of theranostic radionuclides.[15][16][31] The continued refinement of these molecular constructs holds immense promise for translation into clinical applications, offering a more personalized and potent approach to cancer treatment.

References

-

Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. (2015). PubMed. Retrieved January 5, 2026, from [Link]

-

Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Bifunctional chelators for radiorhenium: past, present and future outlook. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. (2015). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

(A) Tetrazine isomers. (B) Mechanism of the Tz ligation, consisting of... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Toward Bifunctional Chelators for Thallium-201 for Use in Nuclear Medicine. (2022). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Pretargeted Nuclear Imaging and Radioimmunotherapy Based on the Inverse Electron-Demand Diels–Alder Reaction and Key Factors in the Pretargeted Synthetic Design. (2019). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. (2022). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]

-

Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis and characterization of radiolabeled tetrazine... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Inverse electron demand Diels–Alder reactions in chemical biology. (2017). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

Reaction mechanism between cyclooctyne derivatives and tetrazines.... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The Inverse Electron Demand Diels‐Alder Reaction Between Tetrazine and Trans‐Cyclooctene for Pretargeted Bioimaging Applications. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]

-

Pretargeted imaging and radioimmunotherapy of cancer using antibodies and bioorthogonal chemistry. (2014). SciSpace. Retrieved January 5, 2026, from [Link]

-

Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers : comparison of pharmacokinetics. (2022). Helda. Retrieved January 5, 2026, from [Link]

-

[68Ga]Ga-THP-Tetrazine for bioorthogonal click radiolabelling: Pretargeted PET imaging of liposomal nanomedicines. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

DOTA-Tetrazine Probes with Modified Linkers for Tumor Pretargeting. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids. (n.d.). ACS Omega. Retrieved January 5, 2026, from [Link]

-

LifeTein Peptide Methyltetrazine Drug Conjugate: Click Chemistry. (n.d.). LifeTein. Retrieved January 5, 2026, from [Link]

-

Development of 177 Lu-DOTA-anti-CD20 for radioimmunotherapy. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. (2021). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis. (2017). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Development of a multi faceted platform containing a tetrazine, fluorophore and chelator: synthesis, characterization, radiolabeling, and immuno-SPECT imaging. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

[68Ga]Ga-THP-Tetrazine for bioorthogonal click radiolabelling: Pretargeted PET imaging of liposomal nanomedicines. (2024). King's College London Research Portal. Retrieved January 5, 2026, from [Link]

-

Tetrazine bioorthogonal chemistry derived in vivo imaging. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Cu-Mediated Click-Radiolabeling for the Synthesis of 18 F-Labeled Tz-Probes. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methyltetrazine-PEG3-DOTA-(t-Butyl)3 | BroadPharm [broadpharm.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pretargeted Nuclear Imaging and Radioimmunotherapy Based on the Inverse Electron-Demand Diels–Alder Reaction and Key Factors in the Pretargeted Synthetic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. DSpace [helda.helsinki.fi]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

- 29. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Development of a multi faceted platform containing a tetrazine, fluorophore and chelator: synthesis, characterization, radiolabeling, and immuno-SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane: A Trifunctional Reagent for Advanced Bioconjugation

Introduction: The Convergence of Bioorthogonal Chemistry and Multifunctionality

In the evolving landscape of targeted therapeutics and advanced cellular imaging, the demand for highly specific and efficient molecular tools is paramount. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles, has emerged as a cornerstone technology for its exceptional kinetics and biocompatibility.[] This guide delves into the core properties, synthesis, and applications of a sophisticated trifunctional reagent, Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane. This molecule uniquely combines the highly reactive and stable methyltetrazine moiety with a branched structure bearing three carboxylic acid groups, offering a versatile platform for the construction of complex bioconjugates.[2]

This document is intended for researchers, scientists, and drug development professionals engaged in the fields of antibody-drug conjugates (ADCs), targeted drug delivery, and advanced cellular imaging. We will explore the strategic advantages conferred by its trifunctional nature, provide detailed experimental protocols, and discuss the critical parameters of reaction kinetics, stability, and characterization that are essential for its successful implementation.

Core Properties and Design Rationale

Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane is a meticulously designed molecule that bridges the gap between bioorthogonal reactivity and the need for multifunctional linkers in complex bioconjugate design.[3] Its structure is a testament to the rational design principles that govern modern bioconjugation reagents.

Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane is fundamental to its effective application.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₅N₅O₇ | [2][4] |

| Molecular Weight | 447.5 g/mol | [2][4] |

| CAS Number | 2698339-32-9 | [2][4] |

| Appearance | Likely a colored (red to purple) crystalline solid | Inferred from general properties of 1,2,4,5-tetrazines |

| Solubility | Soluble in DMSO and DMF | [2] |

| Storage Conditions | -20°C | [2] |

The Strategic Advantage of a Trifunctional Scaffold

The defining feature of this reagent is its trifunctional nature, which offers significant advantages over traditional bifunctional linkers.[5] This architecture allows for the attachment of multiple molecular entities, opening avenues for the creation of dual-payload ADCs, theranostic agents, and other sophisticated biomolecular constructs.[3][5] The three carboxylic acid groups provide versatile handles for conjugation and can also be leveraged to modulate the physicochemical properties of the final conjugate.[6]

The presence of multiple carboxylic acid groups can enhance the aqueous solubility of the linker and the resulting bioconjugate, a critical factor for often hydrophobic drug payloads.[6][7] This can lead to improved pharmacokinetics and reduced aggregation of the final product.

Sources

- 2. Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane, 2698339-32-9 | BroadPharm [broadpharm.com]

- 3. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]

- 4. precisepeg.com [precisepeg.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2d-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]

Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane in click chemistry

An In-Depth Technical Guide to Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of bioorthogonal chemistry has fundamentally transformed our ability to probe and manipulate biological systems with precision. Among the repertoire of "click" reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles stands out for its unparalleled kinetics and exceptional biocompatibility.[1][2] This guide provides a deep technical dive into a highly versatile and functional reagent, Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane . We will explore its core chemical principles, quantitative performance characteristics, detailed experimental protocols, and key applications in drug development and biomedical research. This document is designed to serve as a practical resource for scientists aiming to leverage the power of tetrazine ligation for creating complex, multifunctional bioconjugates.

The Core Chemistry: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The engine of this technology is the IEDDA reaction, a powerful bioorthogonal ligation tool first reported in 2008.[2][3] Unlike classical Diels-Alder reactions, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich or, more commonly, a strained dienophile like trans-cyclooctene (TCO).[4][5]

Mechanism: The reaction proceeds through a concerted [4+2] cycloaddition, driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][4] This forms a highly unstable bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction, irreversibly expelling nitrogen gas (N₂) to form a stable 4,5-dihydropyridazine product.[5][6] The release of N₂ gas is the thermodynamic driving force that makes the reaction irreversible.

Caption: General workflow for a two-step bioconjugation strategy.

Protocol 1: Protein Conjugation via Amide Coupling

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane.

Materials:

-

Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Spin desalting columns

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the Methyltetrazine reagent in anhydrous DMSO.

-

Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer.

-

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., PBS). [7]If the buffer contains Tris or glycine, perform a buffer exchange using a spin desalting column.

-

-

Activation and Conjugation:

-

To the protein solution, add the Methyltetrazine reagent stock solution to achieve a 10-20 fold molar excess.

-

Immediately add the EDC and Sulfo-NHS stock solutions to a final concentration of 5 mM and 10 mM, respectively. Causality: EDC activates the carboxylic acids, and Sulfo-NHS creates a more stable amine-reactive intermediate, increasing the efficiency of the reaction in an aqueous environment.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

Protocol 2: Bioorthogonal Ligation with a TCO-Probe

This protocol details the "click" reaction between the newly formed tetrazine-labeled protein and a TCO-functionalized molecule.

Materials:

-

Tetrazine-labeled protein (from Protocol 1)

-

TCO-functionalized molecule (e.g., TCO-PEG4-Fluorophore)

-

Reaction Buffer: PBS, pH 7.4

Methodology:

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of the TCO-functionalized molecule in DMSO.

-

-

Ligation Reaction:

-

To the purified tetrazine-labeled protein, add the TCO-probe stock solution. A 1.5 to 5-fold molar excess of the TCO-probe over the tetrazine is typically sufficient due to the rapid kinetics. [7] * Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent probe. [9]The reaction is often complete in minutes. [8]3. Final Purification:

-

Purify the final protein conjugate away from any excess TCO-probe using size-exclusion chromatography (SEC) or a desalting column. [10]4. Characterization:

-

Determine the final protein concentration and Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the protein) and the λmax of the attached molecule (e.g., fluorophore or drug). [10] * Confirm conjugate integrity using SDS-PAGE and assess aggregation by SEC. [10]

-

Applications in Research and Drug Development

The unique trifunctional nature of this reagent unlocks advanced applications in therapeutics and diagnostics.

-

Antibody-Drug Conjugates (ADCs): This reagent can serve as a novel linker. An antibody can be conjugated to one or two of the carboxylic acid groups, while a cytotoxic drug is attached to the remaining carboxyl group(s). The methyltetrazine then acts as a bioorthogonal handle for a secondary function, such as attaching an imaging agent for theranostics or a second payload. This approach facilitates the creation of precisely structured ADCs. [10][11]* Pretargeted Imaging and Therapy: In this strategy, a TCO-modified antibody is administered to a patient and allowed to accumulate at a tumor site and clear from circulation. [3]Subsequently, a smaller, rapidly clearing radiolabeled methyltetrazine molecule is administered, which "clicks" to the antibody at the tumor site. This approach significantly enhances the target-to-background ratio and reduces the radiation dose to healthy tissues. [3][12][13]* Live-Cell Labeling and Imaging: The reagent can be used to modify cell surface proteins via its carboxyl groups. [9]The cells, now displaying tetrazine handles, can be targeted with TCO-functionalized fluorophores for tracking, TCO-modified nanoparticles for delivery, or even other cells functionalized with TCO for studying cell-cell interactions. [14][15]* PROTACs and Molecular Glues: The ability to link multiple molecules together makes this reagent a candidate for constructing complex systems like Proteolysis Targeting Chimeras (PROTACs), where a target protein is brought into proximity with an E3 ubiquitin ligase.

Conclusion

Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane is a powerful and versatile reagent that capitalizes on the speed and specificity of tetrazine ligation while providing additional functionality through its three carboxylic acid groups. Its balanced stability and reactivity profile make it suitable for a wide range of applications, from constructing next-generation antibody-drug conjugates to developing sophisticated pretargeted imaging agents. By providing a robust scaffold for creating complex, multifunctional biomolecules, this reagent empowers researchers to push the boundaries of chemical biology and drug development.

References

- Benchchem. (2025).

- BroadPharm. Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane, 2698339-32-9.

- Creative Biolabs. Inverse Electron Demand Diels-Alder Reaction (IEDDA).

- ResearchGate. Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2] (IEDDA) between a trans-cyclooctene and 1,2,4,5-tetrazine.

- Vector Laboratories.

- PurePEG. (2025).

- Benchchem. (2025).

- Benchchem. (2025). The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide for Bioorthogonal Chemistry.

- National Institutes of Health (NIH).

- Benchchem. (2025). Application Notes and Protocols for Dual-Labeling Using Methyltetrazine-PEG2-DBCO and Orthogonal Chemistry.

- Benchchem. (2025). Application Notes and Protocols for TCO-PEG4-TCO Click Chemistry.

- Benchchem. (2025).

- National Institutes of Health (NIH). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging.

- BroadPharm. Tetrazine PEG, Click Chemistry reagent.

- Benchchem. (2025). Application Notes and Protocols for Labeling of Living Cells Using Methyltetrazine Chemistry.

- Benchchem. (2025).

- ACS Publications. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage.

- ProQuest.

- PubMed. (2024).

- Vector Labs. Methyltetrazine-PEG4-Amine.

- Benchchem. (2025).

- RSC Publishing. (2020). and trans-cyclooctene-functionalised polypept(o)

- LifeTein.

- PubMed Central. (2024).

- Precise PEG. Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane.

- Benchchem. (2025). Quantitative analysis of methyltetrazine labeling efficiency on proteins.

- ACS Publications. (2014).

- National Institutes of Health (NIH). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity.

- Biopharma PEG. PEGylation of Peptides, Proteins & Antibody Fragments.

- National Institutes of Health (NIH). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles.

- Walsh Medical Media.

- Conju-Probe. Methyltetrazine amine.

- Benchchem. (2025). Technical Support Center: Purification of Methyltetrazine-Labeled Proteins and Antibodies.

- Medium. (2016). An Overview of Methyltetrazine Amine.

- National Institutes of Health (NIH). Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ.

- Polymer Chemistry (RSC Publishing). (2024).

- Amazon S3. (2019). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene.

- ResearchGate. (PDF) Tetrazine- and trans -cyclooctene-functionalised polypept(o)

- Benchchem. (2025). A Comparative Guide to the Reaction Kinetics of Trans-Cyclooctene (TCO)

- PubMed. (2020).

- MedChemExpress. Methyltetrazine-amido-N-bis(PEG4-acid).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Bioorthogonal Chemistry: An In-depth Technical Guide to Methyltetrazine Linkers

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing landscape of bioconjugation and targeted therapeutics, methyltetrazine linkers have emerged as a pivotal tool, enabling exquisitely specific and efficient chemical reactions in complex biological systems.[1][2] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding methyltetrazine linkers in bioorthogonal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visualizations of key processes, this document serves as a practical resource for researchers aiming to leverage the power of this remarkable chemical handle.[1]

Core Principles: The Advantage of the Methyl Group

The utility of tetrazines in bioorthogonal chemistry stems from their participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained dienophiles, most notably trans-cyclooctenes (TCO).[1][3] This reaction is prized for its exceptionally fast kinetics and high specificity within complex biological environments, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][3][4]

A fundamental principle in tetrazine chemistry is the inverse correlation between reaction kinetics and stability.[5] Generally, electron-withdrawing substituents on the tetrazine ring accelerate the iEDDA reaction but concurrently decrease the stability of the tetrazine moiety in aqueous environments.[5] Conversely, electron-donating groups, such as the methyl group in methyltetrazine, enhance stability, albeit often at the cost of slightly slower reaction rates compared to their more reactive counterparts.[5] This trade-off is a critical consideration for experimental design, particularly for in vivo applications or experiments requiring long incubation times.[5] The addition of a methyl group to the tetrazine ring confers a crucial advantage over unsubstituted tetrazines by enhancing its stability.[5][6]

The reaction between a methyltetrazine and a TCO derivative proceeds via a [4+2] cycloaddition to form an unstable intermediate, which then undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[7] The release of N₂, the sole byproduct, drives the reaction to completion.[7][8]

Key Applications of Methyltetrazine Linkers

The unique combination of stability and reactivity has led to the widespread adoption of methyltetrazine linkers across various fields of research and drug development:

-

Antibody-Drug Conjugates (ADCs): Methyltetrazine linkers are instrumental in the synthesis of next-generation ADCs.[1][9][10][11] They facilitate the precise, site-specific conjugation of potent cytotoxic payloads to monoclonal antibodies, leading to more homogeneous and effective therapeutics.[1] The "click-to-release" strategy utilizes the methyltetrazine-TCO reaction to trigger the release of therapeutic agents from a caged prodrug at a specific target site, offering spatiotemporal control over drug activation and minimizing off-target toxicity.[1][12][13][14]

-

In Vivo Imaging: The rapid kinetics of the methyltetrazine-TCO ligation are ideal for pretargeted imaging strategies in PET and SPECT imaging.[1][4][15][16] This approach involves administering a TCO-modified targeting vector (e.g., an antibody) followed by a smaller, rapidly clearing methyltetrazine-linked imaging agent, leading to high tumor-to-background ratios.[1]

-

Fluorescent Labeling and Cellular Imaging: Methyltetrazine-functionalized fluorophores are widely used for "turn-on" fluorescence imaging in living cells.[17] The tetrazine quenches the fluorophore's emission, which is restored upon reaction with a TCO-tagged biomolecule, allowing for no-wash imaging with high signal-to-noise ratios.[1][17]

-

Drug Delivery: Methyltetrazine linkers are employed in the development of sophisticated drug delivery systems by conjugating therapeutic agents to targeting molecules.[2][4][][19] This enhances the precision and efficacy of drug delivery while minimizing off-target effects, a particularly valuable strategy in cancer therapy.[]

-

Activity-Based Protein Profiling (ABPP): Small, bioorthogonal handles like methyltetrazine can be incorporated into activity-based probes to study enzyme function in situ without significantly perturbing their biological activity.[1][20][21]

Quantitative Data Summary

The selection of a bioorthogonal linker is often a trade-off between reaction kinetics and stability.[5] The following tables summarize key quantitative data for methyltetrazine linkers to aid in experimental design.

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation

| Property | Value | Notes |

| Second-Order Rate Constant (k₂) | ~1,000 - 2,000 M⁻¹s⁻¹ | The reaction between methyltetrazine and axial-TCO has a rate constant of approximately 10,332 M⁻¹s⁻¹.[22] Some sources report rates up to 10⁶ M⁻¹s⁻¹.[7][23] |

| Reaction Environment | Aqueous buffers (e.g., PBS), organic solvents | Compatible with physiological conditions.[7][8] |

| Optimal pH | 6 - 9 | The reaction is efficient under mild buffer conditions.[3][4][7] |

| Temperature | Room temperature | The reaction is rapid even at lower temperatures.[7] |

| Byproducts | Nitrogen gas (N₂) | The sole byproduct, which drives the reaction to completion.[7][8] |

Table 2: Comparative Stability of Tetrazine Derivatives

| Tetrazine Derivative | Relative Stability in Aqueous Media | Key Considerations |

| Methyltetrazine | High | Good balance of stability and reactivity, making it suitable for many in vivo and long-term experiments. |

| Unsubstituted Tetrazine | Moderate | Less stable than methyltetrazine, may be prone to degradation in nucleophilic environments. |

| Electron-Withdrawing Group (EWG)-Substituted Tetrazines | Low to Moderate | Higher reaction rates but generally lower stability. Suitable for applications requiring extremely fast kinetics where long-term stability is not a primary concern.[5] |

| Pyridyl-Tetrazine | Moderate to High | Offers a good compromise between fast kinetics and stability.[22] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of methyltetrazine-based bioconjugation. The following are protocols for key experimental procedures.

Protocol 1: Labeling of Proteins with Methyltetrazine-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a methyltetrazine-NHS ester.[1]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS).[1]

-

Methyltetrazine-NHS ester.[1]

-

Anhydrous DMSO or DMF.[1]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[1]

-

Desalting column (e.g., PD-10).[1]

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

-

Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[1]

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.[1]

-

Purification: Remove unreacted tetrazine and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[1]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the tetrazine.[1]

Caption: Workflow for Protein Labeling with Methyltetrazine-NHS Ester.

Protocol 2: Live Cell Imaging with a Fluorescent Methyltetrazine Probe

This protocol outlines the general steps for labeling and imaging a TCO-modified biomolecule on the surface of live cells with a fluorescent methyltetrazine probe.[1]

Materials:

-

Live cells with TCO-modified surface biomolecules.[1]

-

Fluorescent methyltetrazine probe.[1]

-

Cell culture medium.[1]

-

Imaging buffer (e.g., PBS with calcium and magnesium).[1]

Procedure:

-

Labeling: Incubate the cells with the fluorescent methyltetrazine probe at a final concentration of 1-10 µM in cell culture medium for 30-60 minutes at 37 °C.[1]

-

Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.[1]

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1]

Caption: Workflow for Live Cell Imaging.

Protocol 3: Two-Step Peptide Bioconjugation

This protocol outlines the sequential reaction of a heterobifunctional linker (e.g., Methyltetrazine-PEG-Maleimide) with a thiol-containing peptide, followed by the reaction with a TCO-containing molecule.[24]

Materials:

-

Peptide with a free cysteine residue.

-

Methyltetrazine-Maleimide linker.

-

Reaction Buffer 1: pH ~6.5-7.5 for maleimide-thiol reaction.[24]

-

TCO-functionalized molecule.

-

Reaction Buffer 2: PBS or other suitable buffer for iEDDA reaction.

-

Purification columns (e.g., HPLC).

Procedure:

-

Peptide Preparation: Ensure the peptide has a free cysteine. If necessary, perform reduction and buffer exchange.[24]

-

Maleimide Reaction: Add the Methyltetrazine-Maleimide linker to the peptide solution in Reaction Buffer 1. This forms a stable thioether bond.[24]

-

Purification Step 1: Purify the peptide-tetrazine conjugate to remove excess linker, often verified by mass spectrometry.[24]

-

"Click" Reaction: The purified peptide-tetrazine conjugate is now ready to react with a TCO-functionalized molecule in Reaction Buffer 2.[24]

-

Purification Step 2: Purify the final conjugate to remove any unreacted TCO-molecule.

Caption: Workflow for Two-Step Peptide Bioconjugation.

Conclusion

Methyltetrazine linkers represent a powerful and versatile tool in the field of bioorthogonal chemistry. Their favorable balance of stability and reactivity, coupled with the exceptionally fast kinetics of the iEDDA reaction, has enabled significant advancements in drug development, in vivo imaging, and fundamental biological research. By understanding the core principles and leveraging the detailed protocols provided in this guide, researchers can confidently and effectively apply methyltetrazine chemistry to achieve their scientific objectives.

References

-

LifeTein Peptide Methyltetrazine Drug Conjugate: Click Chemistry. LifeTein. [Link]

-

Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. National Institutes of Health. [Link]

-

Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. National Institutes of Health. [Link]

-

Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs. AxisPharm. [Link]

-

Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers. [Link]

-

Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. National Institutes of Health. [Link]

-

Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. Royal Society of Chemistry. [Link]

-

Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. MDPI. [Link]

-

Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. National Institutes of Health. [Link]

-

Tetrazine bioorthogonal chemistry derived in vivo imaging. ResearchGate. [Link]

-

Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. PubMed. [Link]

-

Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice. National Institutes of Health. [Link]

-

Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. ACS Publications. [Link]

-

Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. Royal Society of Chemistry. [Link]

-

Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. National Institutes of Health. [Link]

-

Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. National Institutes of Health. [Link]

-

Click Chemistry Tools -Tetrazine PEG linker. AxisPharm. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 20. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 21. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. lifetein.com [lifetein.com]

An In-depth Technical Guide to Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane for Bioconjugation

This guide provides an in-depth technical exploration of Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane, a key reagent in the field of bioconjugation. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer a deep understanding of the underlying chemical principles, strategic experimental design, and practical applications of this versatile linker.

The Dawn of Bioorthogonal Chemistry: The Rationale for Tetrazine Ligation

In the complex milieu of a biological system, achieving chemical specificity is paramount. Bioorthogonal chemistry provides a powerful solution by employing reactions that proceed with high efficiency and selectivity, without interfering with native biological processes.[1][2] Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), has emerged as a particularly robust and versatile tool.[3][4][5]

The IEDDA reaction is prized for its exceptionally fast kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the fastest known bioorthogonal reactions.[5] This rapid reactivity is crucial for applications where biomolecule concentrations are low.[2] Furthermore, the reaction is biocompatible, proceeding efficiently in aqueous buffers under physiological conditions (pH 7.4, 37°C) without the need for cytotoxic catalysts like copper.[5][6]

Unveiling Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane: Structure and Intrinsic Properties

Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane is a heterobifunctional linker meticulously designed for bioconjugation.[7][8] Its structure features a central methyltetrazine core, which provides a balance of high reactivity and enhanced stability compared to unsubstituted tetrazines.[1][9] The electron-donating methyl group improves the stability of the tetrazine ring in aqueous environments, a critical feature for multi-step bioconjugation procedures.[1][9]

The molecule is further functionalized with three carboxylic acid groups, offering multiple attachment points for primary amines on biomolecules like proteins, peptides, or amine-modified oligonucleotides.[7][10] This is typically achieved through the formation of a stable amide bond after activation of the carboxylic acids to N-hydroxysuccinimide (NHS) esters.[11][12]

Physicochemical Properties: A Tabular Summary

| Property | Value | Source |

| Molecular Formula | C20H25N5O7 | [7][8] |

| Molecular Weight | 447.5 g/mol | [7][8] |

| Appearance | Pink to red solid | [13] |

| Purity | Typically >95% (HPLC) | [8][13] |

| Solubility | Soluble in DMSO, DMF | [7] |

| Storage Condition | -20°C | [7] |

The Core Reaction: The Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The cornerstone of this bioconjugation strategy is the IEDDA reaction between the methyltetrazine moiety and a TCO-functionalized molecule. This [4+2] cycloaddition involves the electron-deficient tetrazine (the diene) reacting with the electron-rich, strained TCO (the dienophile).[3][4] The reaction proceeds through an unstable dihydropyridazine intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), forming a stable pyridazine product.[5][11] This irreversible release of nitrogen gas drives the reaction to completion.[5]

Caption: Mechanism of the IEDDA reaction between a methyltetrazine and a TCO.

Experimental Workflow: A Step-by-Step Guide to Bioconjugation

The following sections provide a detailed, field-proven workflow for the successful bioconjugation of a protein with a TCO-modified molecule using Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane.

Activation of Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane

The carboxylic acid groups of the linker must first be activated to facilitate efficient reaction with primary amines on the target biomolecule. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Protocol 1: Activation to an NHS Ester [11]

Materials:

-

Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane (1 equivalent) and NHS (1.1 equivalents per carboxylic acid group) in anhydrous DMF or DCM.[11]

-

Add DCC or EDC (1.1 equivalents per carboxylic acid group) to the solution.[11]

-

Stir the reaction mixture at room temperature for 12-24 hours.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

The resulting solution containing the Methyltetrazine-NHS ester can be used directly in the next step or purified by column chromatography.[11]

Labeling of the Biomolecule with the Activated Methyltetrazine Linker

This protocol describes the conjugation of the activated methyltetrazine linker to a protein containing primary amines (e.g., lysine residues).

Protocol 2: Protein Labeling with Methyltetrazine-NHS Ester [11][12]

Materials:

-

Methyltetrazine-NHS ester solution (from Protocol 1)

-

Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Dissolve the protein in the reaction buffer.

-

Add the desired molar excess of the Methyltetrazine-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[11]

-

Purify the resulting methyltetrazine-labeled protein by size-exclusion chromatography (e.g., a desalting column) or dialysis to remove unreacted methyltetrazine-NHS ester.[11]

The "Click" Reaction: Ligation of the Methyltetrazine-Labeled Biomolecule with a TCO-Functionalized Partner

This final step involves the highly specific IEDDA reaction between the methyltetrazine-labeled biomolecule and a TCO-functionalized molecule.

Protocol 3: Methyltetrazine-TCO Ligation [11][14]

Materials:

-

Methyltetrazine-labeled biomolecule (from Protocol 2)

-

TCO-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve the TCO-functionalized molecule in the chosen reaction buffer.

-

Add the methyltetrazine-labeled biomolecule to the TCO-functionalized molecule solution. A 1:1 molar ratio is often a good starting point, but optimization may be required.

-

Allow the reaction to proceed at room temperature for 30-60 minutes.[11] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[11]

-

Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or HPLC to remove any unreacted starting materials.

Caption: A generalized experimental workflow for bioconjugation.

Characterization of the Bioconjugate: Ensuring Success

Thorough characterization of the final bioconjugate is essential to confirm successful labeling and purity.

Key Analytical Techniques:

| Technique | Purpose | Source |

| UV-Vis Spectroscopy | Quantify the concentration of the tetrazine and biomolecule to determine the degree of labeling (DOL). Can also monitor the kinetics of the ligation reaction. | [12] |

| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the conjugate and separate it from unreacted starting materials. Reversed-phase HPLC is commonly used. | [12] |

| Mass Spectrometry (MS) | Provide an accurate mass of the conjugate, confirming successful labeling and allowing for the determination of the DOL. MALDI-TOF and LC-ESI-MS are frequently used. | [12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For smaller molecules and peptides, NMR can provide detailed structural information to confirm bond formation and the integrity of the methyltetrazine moiety. | [12] |

Applications in Research and Drug Development

The unique properties of methyltetrazine linkers have led to their widespread adoption in various cutting-edge applications:

-

Antibody-Drug Conjugates (ADCs): Methyltetrazine linkers are instrumental in the synthesis of next-generation ADCs.[1][6] They enable the precise, site-specific conjugation of potent cytotoxic payloads to monoclonal antibodies, leading to more homogeneous and effective therapeutics.[6]

-

Drug Delivery and Prodrug Activation: The "click-to-release" strategy utilizes the methyltetrazine-TCO reaction to trigger the release of therapeutic agents from a caged prodrug at a specific target site.[1][15][16] This approach offers spatiotemporal control over drug activation, minimizing off-target toxicity.[1]

-

Biological Imaging: The high reaction rates and specificity of the IEDDA reaction make it ideal for in vivo imaging applications.[3] Biomolecules can be labeled with a methyltetrazine and then visualized by administering a TCO-functionalized imaging agent.

-

Targeted Transport of Drugs: This technique can be used to conjugate potent drugs onto tetrazine scaffolds, facilitating targeted drug delivery through swift and specific IEDDA conjugation.[3] Another approach involves linking drug-loaded nanocarriers to antibodies that recognize tumor-specific antigens via IEDDA reactions, allowing for direct delivery to tumor sites.[3]

Concluding Remarks: A Powerful Tool for Precision Bioconjugation

Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane represents a significant advancement in the field of bioconjugation. Its unique combination of stability, reactivity, and versatility provides researchers with a powerful tool for the precise and efficient construction of complex biomolecular architectures. By understanding the fundamental principles of the IEDDA reaction and adhering to robust experimental protocols, scientists can unlock the full potential of this remarkable linker in a wide array of applications, from fundamental biological research to the development of next-generation therapeutics.

References

- Application Notes and Protocols for Methyltetrazine-Acid and TCO Ligation - Benchchem.

- Technical Support Center: Characterization of Methyltetrazine-Acid Conjugates - Benchchem.

- Inverse Electron Demand Diels-Alder Reaction (IEDDA) - Creative Biolabs.

- Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - Frontiers.

- Application Note: The Inverse Electron-Demand Diels-Alder (iEDDA) Reaction in Aqueous Buffer for Bioconjugation - Benchchem.

- Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane, 2698339-32-9 | BroadPharm.

- Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC - NIH.

- Stability issues with methyltetrazine linkers in biological media - Benchchem.

- Tetrazine-TCO Ligation Protocol - BroadPharm.

- The Fulcrum of Bioorthogonal Chemistry: An In-depth Technical Guide to Methyltetrazine Linkers - Benchchem.

- An In-Depth Technical Guide to Methyltetrazine- PEG4-NH-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Development - Benchchem.

- A Critical Review of Methyltetrazine-Based Bioconjugation Techniques - Benchchem.

- Development of a self-immolative linker for tetrazine-triggered release of alcohols in cells - Organic & Biomolecular Chemistry.

- Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane 2698339-32-9 | MCE.

- Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane - Precise PEG.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane, 2698339-32-9 | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methyltetrazine-amido-bis-(carboxyethoxymethyl)-methane 2698339-32-9 | MCE [medchemexpress.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a self-immolative linker for tetrazine-triggered release of alcohols in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder Cycloaddition

Authored for Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly evolved from a niche cycloaddition to a cornerstone of modern chemical biology, bioconjugation, and materials science.[1][2] Its unparalleled reaction kinetics, exceptional specificity, and ability to proceed in complex biological media without catalysts have made it an indispensable tool.[1][3][4] This guide provides a comprehensive overview of the IEDDA reaction's core principles, practical execution, and transformative applications, with a focus on empowering researchers to leverage this powerful chemistry in their work.

Core Principles: A Paradigm Shift in Cycloaddition Chemistry

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[5] In the "normal" reaction, an electron-rich diene reacts with an electron-poor dienophile. The IEDDA reaction inverts these electronic requirements, involving the reaction between an electron-poor diene and an electron-rich dienophile.[5][6][7]

This inversion is best understood through the lens of Frontier Molecular Orbital (FMO) theory.[8][9] Reaction efficiency is governed by the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4][10]

-

Normal Diels-Alder: The reaction is dominated by the interaction between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile.

-

Inverse-Electron-Demand Diels-Alder (IEDDA): The critical interaction is between the LUMO of the electron-poor diene and the HOMO of the electron-rich dienophile.[7][11] A smaller energy gap between these orbitals leads to a faster reaction.[4][10]

Electron-withdrawing groups on the diene lower its LUMO energy, while electron-donating groups on the dienophile raise its HOMO energy, narrowing the gap and dramatically accelerating the reaction.[10][12]

Caption: Frontier Molecular Orbital (FMO) energy diagram comparing Normal and Inverse-Electron-Demand Diels-Alder reactions.

The Key Reactants: Tetrazines and Strained Dienophiles

The explosive growth of IEDDA in biological applications is primarily due to the development of highly reactive yet stable reactant pairs.

Dienes: The Rise of Tetrazines 1,2,4,5-tetrazines (often abbreviated as Tz) are the most widely used dienes for IEDDA reactions.[4] Their electron-deficient aromatic system results in a very low-energy LUMO, making them exceptionally reactive.[13][14][15] The reaction mechanism involves an initial [4+2] cycloaddition, followed by a rapid, irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N₂), driving the reaction to completion.[4][16]

Dienophiles: The Power of Ring Strain While electron-donating groups enhance dienophile reactivity, the most significant rate accelerations are achieved by using alkenes or alkynes embedded in strained ring systems.[12] Ring strain raises the energy of the dienophile's HOMO, significantly reducing the HOMO-LUMO gap.[12]

-

Trans-cyclooctenes (TCOs): TCOs are the most popular dienophiles for IEDDA chemistry.[4] The high degree of ring strain makes them exceptionally reactive. The trans isomer is significantly more reactive than the cis form.[4][16]

-

Norbornenes: While less reactive than TCOs, norbornenes are also effective dienophiles and were among the first to be used in biological IEDDA reactions.[4][11]

-

Bicyclononynes (BCN): These strained alkynes are also highly reactive partners for tetrazines.

The choice of diene and dienophile allows for fine-tuning of the reaction kinetics over several orders of magnitude, a critical feature for designing experiments.[17]

| Diene | Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Key Characteristics |

| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 - 30,000 | Extremely fast kinetics, widely used for in vivo applications.[5][18] |

| 3,6-di(2-pyridyl)-s-tetrazine | Norbornene | ~1.9 | Slower kinetics, useful when more controlled reaction rates are needed.[4] |

| Methyl-tetrazine | trans-cyclooctene (TCO) | ~3,300 | Fast and reliable, often used in protein conjugation. |

| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | ~40 | Slower reactivity due to less electron-withdrawing phenyl groups. |

Note: Rate constants can vary significantly based on solvent, temperature, and specific substituents.

Experimental Protocol: Antibody-TCO Labeling and Tetrazine-Fluorophore Conjugation

This protocol details a common application of IEDDA: the labeling of a biomolecule (an antibody) with a strained dienophile, followed by conjugation to a tetrazine-modified payload (a fluorophore).

Part A: Labeling an Antibody with a TCO-NHS Ester

Causality: This step utilizes N-Hydroxysuccinimide (NHS) ester chemistry to attach the TCO dienophile to primary amines (e.g., lysine residues) on the antibody surface. The reaction must be performed in an amine-free buffer to prevent quenching of the NHS ester.

Materials:

-

Antibody of interest (1-5 mg/mL in PBS, pH 7.2-8.0)

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

Spin desalting columns (for buffer exchange and purification)

Step-by-Step Methodology:

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris), exchange it into PBS using a spin desalting column.

-

Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Gently mix and incubate for 60 minutes at room temperature.[3]

-

Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 10 minutes to consume any unreacted NHS ester.[3]

-

Purification: Remove excess, unreacted TCO reagent using a spin desalting column, exchanging the buffer back to standard PBS (pH 7.4). The TCO-labeled antibody is now ready for conjugation.

Part B: IEDDA Ligation with a Tetrazine-Fluorophore

Causality: This is the core IEDDA cycloaddition. The TCO-labeled antibody is mixed with the tetrazine-fluorophore. The reaction is typically very fast and requires no catalyst.[16] Progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its corresponding absorbance peak (~520-540 nm).[4][16][19]

Materials:

-

Purified TCO-labeled antibody (from Part A)

-

Tetrazine-fluorophore conjugate (e.g., H-Tetrazine-FITC)

-

PBS, pH 7.4

Step-by-Step Methodology:

-

Reactant Preparation: Ensure both the TCO-labeled antibody and the tetrazine-fluorophore are in PBS.

-

Ligation Reaction: Mix the TCO-labeled antibody with the tetrazine-fluorophore. A slight molar excess (1.5 to 3 equivalents) of the tetrazine-fluorophore is often used to ensure complete labeling of the antibody.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.[3] For many TCO-tetrazine pairs, the reaction is nearly instantaneous.[18]

-

Purification (Optional): If necessary, remove the excess unreacted tetrazine-fluorophore using a spin desalting column or size-exclusion chromatography.

-

Validation: The final antibody-drug conjugate (ADC) can be characterized by UV-Vis spectroscopy (to confirm the disappearance of the tetrazine absorbance and the presence of the fluorophore's absorbance) and mass spectrometry to confirm the covalent linkage.

Applications in Drug Development and Research

The speed, selectivity, and biocompatibility of the IEDDA reaction have made it a transformative tool in biomedical research.

Antibody-Drug Conjugates (ADCs): IEDDA chemistry is ideal for constructing ADCs.[6] An antibody can be modified with a dienophile (like TCO), and a potent cytotoxic drug can be attached to a tetrazine. Mixing the two components allows for efficient conjugation, creating a targeted therapeutic agent.[6] This "click-to-conjugate" approach is modular and highly efficient.

Pretargeted Imaging and Therapy: A major challenge in cancer therapy is delivering imaging agents or drugs to tumors without high background signal or systemic toxicity. IEDDA enables a pretargeting strategy:

-

A TCO-modified antibody that targets a tumor-specific antigen is administered and allowed to accumulate at the tumor site and clear from circulation.

-

A much smaller, fast-clearing tetrazine-labeled imaging agent (e.g., a PET tracer) or drug is administered.[2]

-

The tetrazine rapidly finds and reacts with the TCO-antibody at the tumor site, concentrating the payload where it is needed and minimizing off-target effects.[2]

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC) using IEDDA ligation.

Live-Cell Imaging and Biomolecule Tracking: IEDDA reactions allow for the specific labeling of proteins, glycans, or other biomolecules in their native environment.[20] By introducing a dienophile into a biomolecule through metabolic labeling or protein engineering, researchers can then add a tetrazine-fluorophore to visualize cellular processes in real-time with minimal perturbation.[17][20]

Conclusion and Future Outlook

The inverse-electron-demand Diels-Alder reaction represents a pinnacle of bioorthogonal chemistry. Its combination of speed, selectivity, and biocompatibility is unmatched. Ongoing research continues to push the boundaries of this chemistry, with the development of new, more stable, and even faster reactant pairs, as well as novel "click-to-release" systems for triggered drug delivery.[6][21] For researchers in drug development and the life sciences, mastering the principles and practice of IEDDA is no longer just an advantage—it is essential for innovation at the frontier of chemical biology.

References

-

Song, Y., et al. (2020). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemical Biology. [Link]

-

Chen, Y., et al. (2024). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au. [Link]

-

Stas, M., et al. (2020). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. National Center for Biotechnology Information (NCBI). [Link]

-

Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. National Center for Biotechnology Information (NCBI). [Link]

-

Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research. [Link]

-

Oliveira, B. L., et al. (2017). Mechanism of IEDDA reaction. ResearchGate. [Link]

-

Creative Biolabs. Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. [Link]

-

Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. [Link]

-

Majerz-Maniecka, K., et al. (2020). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. National Center for Biotechnology Information (NCBI). [Link]

-

ResearchGate. (2016). Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Synthesis of Heterocycles and Natural Products along with Bioorthogonal and Material Sciences Applications. ResearchGate. [Link]

-